molecular formula C22H19Cl2FN2O5S B296914 N-(3,5-dichlorophenyl)-2-{[(3,4-dimethoxyphenyl)sulfonyl]-4-fluoroanilino}acetamide

N-(3,5-dichlorophenyl)-2-{[(3,4-dimethoxyphenyl)sulfonyl]-4-fluoroanilino}acetamide

Cat. No. B296914
M. Wt: 513.4 g/mol
InChI Key: UXIGXACWKWSYFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,5-dichlorophenyl)-2-{[(3,4-dimethoxyphenyl)sulfonyl]-4-fluoroanilino}acetamide is a synthetic compound that has gained significant attention in the scientific research community due to its potential applications in the field of medicine. This compound is commonly referred to as DAS-181 and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential therapeutic benefits.

Mechanism of Action

The mechanism of action of DAS-181 involves the inhibition of sialidase activity, which is required for the release of viral particles from infected cells. By inhibiting sialidase, DAS-181 prevents the spread of the virus and reduces the severity of the infection.
Biochemical and Physiological Effects:
DAS-181 has been shown to have a low toxicity profile and does not cause significant adverse effects in animal models. It is rapidly absorbed and distributed throughout the body, with peak plasma concentrations achieved within 30 minutes of administration.

Advantages and Limitations for Lab Experiments

DAS-181 has several advantages for laboratory experiments, including its high potency and specificity for sialidase inhibition. However, its synthesis is complex and requires specialized equipment and expertise. Additionally, its use in laboratory experiments may be limited by its high cost and limited availability.

Future Directions

There are several potential future directions for research on DAS-181, including:
1. Further investigation of its efficacy against other respiratory viruses, such as respiratory syncytial virus and coronavirus.
2. Development of new formulations and delivery methods to improve its pharmacokinetic properties and increase its effectiveness.
3. Investigation of its potential as a prophylactic treatment for viral infections.
4. Exploration of its potential applications in other areas of medicine, such as oncology and neurology.
In conclusion, DAS-181 is a promising compound with significant potential for the treatment of respiratory viral infections. Its mechanism of action, low toxicity profile, and high potency make it an attractive candidate for further research and development.

Synthesis Methods

The synthesis of DAS-181 involves the reaction of 3,5-dichlorophenylamine with 4-fluoro-3-nitrobenzenesulfonyl chloride, followed by reduction with sodium dithionite and subsequent reaction with 3,4-dimethoxyaniline. The final product is obtained after purification through column chromatography.

Scientific Research Applications

DAS-181 has been studied for its potential therapeutic applications in treating respiratory viral infections such as influenza and parainfluenza. It has been found to inhibit the activity of sialidase, an enzyme that is required for the replication of these viruses. DAS-181 has also been shown to be effective against drug-resistant strains of influenza virus.

properties

Molecular Formula

C22H19Cl2FN2O5S

Molecular Weight

513.4 g/mol

IUPAC Name

N-(3,5-dichlorophenyl)-2-(N-(3,4-dimethoxyphenyl)sulfonyl-4-fluoroanilino)acetamide

InChI

InChI=1S/C22H19Cl2FN2O5S/c1-31-20-8-7-19(12-21(20)32-2)33(29,30)27(18-5-3-16(25)4-6-18)13-22(28)26-17-10-14(23)9-15(24)11-17/h3-12H,13H2,1-2H3,(H,26,28)

InChI Key

UXIGXACWKWSYFD-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC(=CC(=C2)Cl)Cl)C3=CC=C(C=C3)F)OC

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC(=CC(=C2)Cl)Cl)C3=CC=C(C=C3)F)OC

Origin of Product

United States

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